molecular formula C23H21N3O2S B2706532 N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 942003-09-0

N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2706532
CAS No.: 942003-09-0
M. Wt: 403.5
InChI Key: YIUIATYYMQQIGI-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxybenzo[d]thiazole moiety, a dimethylbenzamide core, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the methoxybenzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions.

    Attachment of the dimethylbenzamide core: The methoxybenzo[d]thiazole intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the pyridin-2-ylmethyl group: Finally, the benzamide intermediate is alkylated with pyridin-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-7-8-16(2)19(12-15)22(27)26(14-17-6-4-5-11-24-17)23-25-20-10-9-18(28-3)13-21(20)29-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUIATYYMQQIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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